molecular formula C13H17Cl2NO2 B2701652 Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2402789-39-1

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2701652
CAS No.: 2402789-39-1
M. Wt: 290.18
InChI Key: IAMREIJJDYBFTE-VZXYPILPSA-N
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Description

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancement and Anxiolytic Activity

Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. This compound has demonstrated positive effects in both rodent and primate models of cognitive enhancement. It also exhibits anxiolytic activity in rodent models. The compound's profile across several measures of cholinergic channel function both in vitro and in vivo, combined with its favorable oral bioavailability, makes it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Structural Characterization and Chemical Analysis

The compound has been involved in studies focusing on the structural characterization and analysis of related chlorinated compounds. For example, research on hydroxytrichloropicolinic acids has utilized similar compounds to demonstrate the effectiveness of the one-bond chlorine-isotope effect in 13C NMR spectra. This aids in identifying chlorinated carbons, providing an additional tool for solving structural problems in chlorinated compounds (Irvine et al., 2008).

Synthesis and Characterization of Heterocycles

The synthesis and characterization of heterocycles, such as the preparation of novel 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, are important applications. These processes involve the transformation of carbenium ions and are characterized using techniques like single crystal X-ray diffraction and NMR spectroscopy. The insights gained from these studies contribute to the development of new materials for various applications, including non-linear optics and drug development (Murthy et al., 2017).

Application in Organic Synthesis

This compound is also relevant in the field of organic synthesis. For instance, the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their derivatives involves reactions with this compound. Such studies are significant in the development of new synthetic pathways and the discovery of novel organic compounds (Krutošíková et al., 2001).

Extraction and Separation Studies

The compound plays a role in studies related to the extraction and separation of pyridine derivatives. Research in this area, such as the extraction of pyridine-3-carboxylic acid using various diluents, provides valuable insights into the optimization of extraction processes for industrial applications (Kumar & Babu, 2009).

Organocatalysis

Research on zwitterionic salts, which involves the use of compounds like methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride, explores their effectiveness as organocatalysts for transesterification reactions. Such studies contribute to the development of more efficient and environmentally friendly catalytic processes in organic chemistry (Ishihara et al., 2008).

Properties

IUPAC Name

methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMREIJJDYBFTE-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CNCC2C(=O)OC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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